N-Formyl-L-aspartic acid
N-Formyl-L-aspartic acid
N-formyl-L-aspartic acid is a N-formyl amino acid that is the N-formyl-derivative of L-aspartic acid. It has a role as a mouse metabolite. It is a N-acyl-L-aspartic acid and a N-formyl amino acid. It is a conjugate acid of a N-formyl-L-aspartate(2-).
N-Formyl-L-aspartate belongs to the class of organic compounds known as aspartic acid and derivatives. Aspartic acid and derivatives are compounds containing an aspartic acid or a derivative thereof resulting from reaction of aspartic acid at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. N-Formyl-L-aspartate is soluble (in water) and a weakly acidic compound (based on its pKa).
N-Formyl-L-aspartate belongs to the class of organic compounds known as aspartic acid and derivatives. Aspartic acid and derivatives are compounds containing an aspartic acid or a derivative thereof resulting from reaction of aspartic acid at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. N-Formyl-L-aspartate is soluble (in water) and a weakly acidic compound (based on its pKa).
Brand Name:
Vulcanchem
CAS No.:
19427-28-2
VCID:
VC21030828
InChI:
InChI=1S/C5H7NO5/c7-2-6-3(5(10)11)1-4(8)9/h2-3H,1H2,(H,6,7)(H,8,9)(H,10,11)/t3-/m0/s1
SMILES:
C(C(C(=O)O)NC=O)C(=O)O
Molecular Formula:
C5H7NO5
Molecular Weight:
161.11 g/mol
N-Formyl-L-aspartic acid
CAS No.: 19427-28-2
Cat. No.: VC21030828
Molecular Formula: C5H7NO5
Molecular Weight: 161.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | N-formyl-L-aspartic acid is a N-formyl amino acid that is the N-formyl-derivative of L-aspartic acid. It has a role as a mouse metabolite. It is a N-acyl-L-aspartic acid and a N-formyl amino acid. It is a conjugate acid of a N-formyl-L-aspartate(2-). N-Formyl-L-aspartate belongs to the class of organic compounds known as aspartic acid and derivatives. Aspartic acid and derivatives are compounds containing an aspartic acid or a derivative thereof resulting from reaction of aspartic acid at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. N-Formyl-L-aspartate is soluble (in water) and a weakly acidic compound (based on its pKa). |
|---|---|
| CAS No. | 19427-28-2 |
| Molecular Formula | C5H7NO5 |
| Molecular Weight | 161.11 g/mol |
| IUPAC Name | (2S)-2-formamidobutanedioic acid |
| Standard InChI | InChI=1S/C5H7NO5/c7-2-6-3(5(10)11)1-4(8)9/h2-3H,1H2,(H,6,7)(H,8,9)(H,10,11)/t3-/m0/s1 |
| Standard InChI Key | MQUUQXIFCBBFDP-VKHMYHEASA-N |
| Isomeric SMILES | C([C@@H](C(=O)O)NC=O)C(=O)O |
| SMILES | C(C(C(=O)O)NC=O)C(=O)O |
| Canonical SMILES | C(C(C(=O)O)NC=O)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator